molecular formula C11H11BrO3 B6198833 methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate CAS No. 1255207-64-7

methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate

Cat. No.: B6198833
CAS No.: 1255207-64-7
M. Wt: 271.1
InChI Key:
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Description

Methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom at the 5th position and a methyl ester group at the 1st position of the benzopyran ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-1-carboxylate followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrogenated product.

    Oxidation Reactions: Oxidation can convert the dihydro-benzopyran ring to a fully aromatic benzopyran ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

    Reduction: 3,4-dihydro-1H-2-benzopyran-1-carboxylate.

    Oxidation: 5-bromo-2H-1-benzopyran-1-carboxylate.

Scientific Research Applications

Methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3,4-dihydro-1H-2-benzopyran-1-carboxylate
  • Methyl 5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylate
  • Methyl 5-iodo-3,4-dihydro-1H-2-benzopyran-1-carboxylate

Uniqueness

Methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate. The bromine atom also imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate involves the bromination of 3,4-dihydro-2H-pyran followed by esterification with methyl chloroformate and carboxylation with carbon dioxide.", "Starting Materials": [ "3,4-dihydro-2H-pyran", "Bromine", "Methyl chloroformate", "Sodium hydroxide", "Carbon dioxide" ], "Reaction": [ "Bromination of 3,4-dihydro-2H-pyran with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-3,4-dihydro-2H-pyran", "Esterification of 5-bromo-3,4-dihydro-2H-pyran with methyl chloroformate in the presence of a base such as sodium hydroxide to yield methyl 5-bromo-3,4-dihydro-2H-pyran-2-carboxylate", "Carboxylation of methyl 5-bromo-3,4-dihydro-2H-pyran-2-carboxylate with carbon dioxide in the presence of a catalyst such as palladium on carbon to yield methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate" ] }

CAS No.

1255207-64-7

Molecular Formula

C11H11BrO3

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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